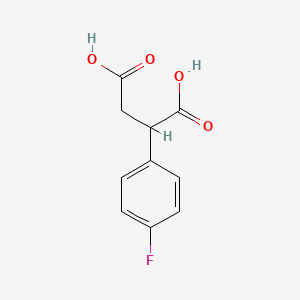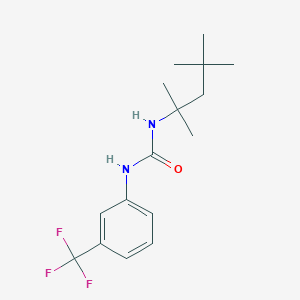
2-(4-Fluorophenyl)succinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 2-(4-Fluorophenyl)succinic acid consists of a succinic acid molecule attached to a fluorophenyl group . The exact structure can be found in various chemical databases .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(4-Fluorophenyl)succinic acid are not extensively detailed in the search results. It is known that the compound has a molecular weight of 212.18 .Aplicaciones Científicas De Investigación
Pharmaceutical Intermediates
2-(4-Fluorophenyl)succinic acid: serves as a valuable intermediate in the synthesis of various pharmaceutical compounds. Its fluorinated phenyl group is particularly significant in creating molecules with enhanced biological activity, often leading to improved drug efficacy and metabolic stability. The compound’s structure allows for the introduction of fluorine atoms into pharmacologically active molecules, which can influence the drug’s lipophilicity and bioavailability .
Agrochemical Research
In agrochemical research, 2-(4-Fluorophenyl)succinic acid can be utilized to develop new herbicides and pesticides. The fluorine atom in the compound can contribute to the creation of agrochemicals that are more selective, potent, and environmentally stable. This is due to the unique properties of fluorine, such as its small size and high electronegativity, which can lead to stronger binding interactions with biological targets .
Material Science
This compound is also explored in material science for the development of novel polymers and co-polymers. Its rigid backbone structure can impart desirable mechanical properties to the materials, such as increased strength and thermal stability. Additionally, the presence of the fluorophenyl group can enhance the material’s resistance to solvents and chemicals .
Catalyst Design
2-(4-Fluorophenyl)succinic acid: can act as a building block in the design of catalysts used in organic synthesis. The acid functionality of the compound allows it to bind to metal centers, which can facilitate various catalytic reactions. The fluorophenyl moiety can also influence the electronic properties of the catalyst, potentially leading to increased reaction rates and selectivity .
Biodegradable Plastics
The compound’s potential in the production of biodegradable plastics is an area of growing interest. By incorporating 2-(4-Fluorophenyl)succinic acid into the backbone of biodegradable polymers, researchers aim to improve the material’s degradation rate and reduce environmental impact. This aligns with the global push towards sustainable materials and circular economy practices .
Medical Imaging Agents
In the field of medical imaging, 2-(4-Fluorophenyl)succinic acid could be used to synthesize contrast agents for various imaging techniques. The fluorine atom can be a marker in 19F MRI, providing a non-radioactive alternative for imaging and diagnostic purposes. This application takes advantage of the compound’s ability to be incorporated into biologically compatible agents .
Propiedades
IUPAC Name |
2-(4-fluorophenyl)butanedioic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO4/c11-7-3-1-6(2-4-7)8(10(14)15)5-9(12)13/h1-4,8H,5H2,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNRHEYDUHJREKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-cyclopropyl-4-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-6-methylpyrimidine](/img/structure/B2753198.png)

![1-(2-Fluoropyridine-4-carbonyl)-2-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]azepane](/img/structure/B2753201.png)



![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-methylbenzamide](/img/structure/B2753209.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2753210.png)
![2-[2-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-acetylamino]-4-methyl-thiazole-5-carboxylic acid ethyl ester](/img/structure/B2753211.png)
![N-[4-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B2753212.png)

![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2753216.png)
![3-[(9-Methylpurin-6-yl)amino]-1-thiophen-2-ylpropan-1-ol](/img/structure/B2753217.png)